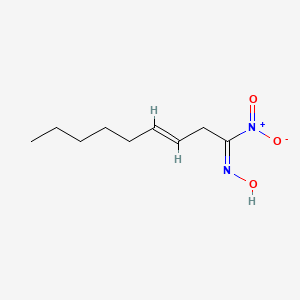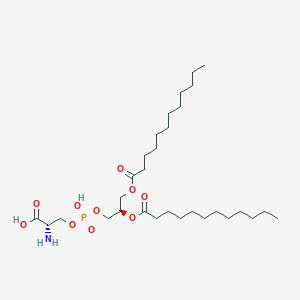
Quinocitrinine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinocitrinine B is a natural product found in Penicillium citrinum with data available.
Applications De Recherche Scientifique
Antibiotic Activity and Respiratory Activation
Quinocitrinine B, derived from the fungus Penicillium citrinum, shows significant biological activity. Research by Arinbasarova et al. (2007) revealed that quinocitrinine B activates the respiration of both yeasts (Yarrowia lipolytica) and bacteria (Arthrobacter globiformis). This compound exerts an uncoupling effect on oxidative phosphorylation in yeast mitochondria, activating respiration, reducing respiratory control, and decreasing the ADP/O ratio. In bacteria, quinocitrinine B decreases the membrane potential, which might contribute to its antibiotic properties (Arinbasarova, Medentsev, & Kozlovskii, 2007).
Synthesis and Structural Analysis
The total synthesis of quinocitrinines A and B has been accomplished, as shown by Machtey et al. (2011). This research highlights the significance of microwave energy in efficiently generating heterocycles, crucial for the synthesis of these compounds. Their studies also indicate a need for further structural elucidation, as synthetic compounds showed a lack of biological activity compared to natural quinocitrinines (Machtey, Gottlieb, & Byk, 2011).
Ergot Alkaloids and Quinocitrinine Production
Kozlovsky et al. (2005) explored the synthesis of quinocitrinines and ergot alkaloids by Penicillium citrinum. The study demonstrated that most of these secondary metabolites are secreted into the medium during the culture's growth phase, with a portion being reabsorbed by the producer cells. The addition of zinc ions stimulated both primary and secondary metabolic processes, including the synthesis of clavine alkaloids and quinocitrinines (Kozlovsky, Zhelifonova, & Antipova, 2005).
Propriétés
Nom du produit |
Quinocitrinine B |
|---|---|
Formule moléculaire |
C16H19N2O2+ |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
(3R)-3-[(2S)-butan-2-yl]-6-hydroxy-4-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-4-ium-1-one |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)14-15-12(16(20)17-14)7-10-5-6-11(19)8-13(10)18(15)3/h5-9,14H,4H2,1-3H3,(H,17,20)/p+1/t9-,14+/m0/s1 |
Clé InChI |
GTNBOKIWQUJZFH-LKFCYVNXSA-O |
SMILES isomérique |
CC[C@H](C)[C@@H]1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
SMILES canonique |
CCC(C)C1C2=C(C=C3C=CC(=CC3=[N+]2C)O)C(=O)N1 |
Synonymes |
quinocitrinine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)



![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)


![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)

![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)

